1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a pyrazole ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopentanecarbonyl chloride and anhydrous aluminum chloride as a catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine ring is reacted with an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace leaving groups on the pyrazole ring with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol: Similar in structure but with an iodine atom instead of the piperidine moiety.
1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone: Contains an oxadiazole ring instead of the pyrazole ring.
Uniqueness
1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H24N4O |
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Molecular Weight |
276.38 g/mol |
IUPAC Name |
(3-amino-1-cyclopentylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H24N4O/c1-11-5-4-8-18(9-11)15(20)13-10-19(17-14(13)16)12-6-2-3-7-12/h10-12H,2-9H2,1H3,(H2,16,17) |
InChI Key |
FKZISEMEBZFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2N)C3CCCC3 |
Origin of Product |
United States |
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